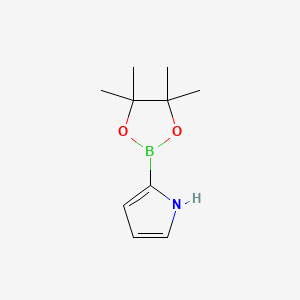
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone is a chemical compound with the molecular formula C15H10F2O3 . It is also known by its IUPAC name, (3,4-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone .
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone contains a total of 32 bonds, including 22 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, and 12 aromatic bonds .Applications De Recherche Scientifique
Environmental and Health Implications
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone, commonly referenced in studies as Benzophenone-3 (BP-3), has been extensively studied for its environmental and health implications, particularly in water treatment and its impact on human and animal health.
Water Treatment and Environmental Impact : BP-3, a sunscreen agent used in cosmetics, has been found in aquatic environments, affecting water quality and potentially human health. Studies have investigated its oxidation by aqueous ferrate(VI) and potassium permanganate (KMnO4) to determine reaction kinetics and identify reaction products. These studies found that BP-3 can be effectively removed from water, with reaction efficiency influenced by pH, temperature, and coexisting water constituents (Yang & Ying, 2013); (Cao et al., 2021).
Health Risks and Endocrine-Disrupting Activity : BP-3 has been examined for its metabolism in liver microsomes and its estrogenic and anti-androgenic activities. These studies reveal that BP-3 metabolites exhibit varying levels of endocrine-disrupting activities, potentially affecting human health (Watanabe et al., 2015).
Reproductive Toxicity : Research has been conducted on the reproductive toxicity of BP-3 in humans and animals, indicating that high levels of exposure may affect birth weights and gestational ages in humans and disrupt reproductive functions in animals (Ghazipura et al., 2017).
Chemical Degradation and Removal Techniques
Studies have also focused on the degradation and removal of BP-3 from environmental sources, using various chemical and physical methods.
Photocatalytic Degradation : The photocatalytic degradation of BP-3 using titanium dioxide has been explored. This method shows promise in removing BP-3 from water, with the process influenced by pH, catalyst concentration, and the presence of hydrogen peroxide (Zúñiga-Benítez et al., 2016).
Ozonation and Oxidation Processes : The ozonation of BP-3 in aqueous solution has been studied, revealing the formation of various intermediates and highlighting the need for additional treatment methods to ensure effective degradation and detoxification (Guo et al., 2016).
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYBYDHLKYXKQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176185 |
Source


|
| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone | |
CAS RN |
951885-29-3 |
Source


|
| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)








